3-Bromo-5-(3-carboxyphenyl)phenol
Description
3-Bromo-5-(3-carboxyphenyl)phenol is a brominated phenolic compound characterized by a phenol core substituted with a bromine atom at the 3-position and a 3-carboxyphenyl group at the 5-position. The carboxyphenyl group introduces polar functionality, which may enhance solubility and influence binding interactions in biological systems .
Properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUWXUDSZPCVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686402 | |
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-62-5 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-bromo-5′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261951-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-carboxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(3-carboxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-5-(3-carboxyphenyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a useful probe for investigating biochemical pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the formulation of products with specific characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-carboxyphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Marine Algae
Marine algae, especially Rhodomelaceae species, produce bromophenols with hydroxymethyl, sulfated, or dimeric substituents. Key analogs include:
- 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol (11): Found in Vertebrata fruticulosa, this compound shares the bromophenol backbone but substitutes the carboxyphenyl group with hydroxymethyl and diol moieties. It exhibits chemotaxonomic significance in algae but lacks the carboxylic acid group critical for enhanced polarity .
- 2-Bromo-4-(hydroxymethyl)phenol (10): Isolated from Halopithys incurva, this analog has a simpler structure with a single hydroxymethyl group, demonstrating reduced complexity compared to the target compound .
Table 1: Comparison of Marine Bromophenols
| Compound | Substituents | Source | Key Features |
|---|---|---|---|
| 3-Bromo-5-(3-carboxyphenyl)phenol | Br (C3), 3-carboxyphenyl (C5) | Synthetic/Unspecified | Polar, potential enzyme inhibition |
| 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol | Br (C3), hydroxymethyl (C5), diol (C1, C2) | V. fruticulosa | Chemotaxonomic marker, natural product |
| 2-Bromo-4-(hydroxymethyl)phenol | Br (C2), hydroxymethyl (C4) | H. incurva | Simpler structure, limited bioactivity |
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The trifluoromethyl group in 3-Bromo-5-(trifluoromethyl)phenol (CAS 1025718-84-6) increases lipophilicity, contrasting with the hydrophilic carboxylic acid in the target compound. Such differences impact membrane permeability and bioavailability .
- Hydroxymethyl vs. Carboxyphenyl: Compounds like 3-Bromo-5-(hydroxymethyl)phenol (CAS 1020336-51-9) exhibit moderate polarity but lack the ionizable carboxylic acid, which is critical for solubility in aqueous environments .
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